Product packaging for Lactosyl Rasagline(Cat. No.:)

Lactosyl Rasagline

Cat. No.: B1153095
M. Wt: 495.52
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Discovery

Lactosyl rasagiline emerged as a strategic innovation in prodrug design, first disclosed in 2018 through patent WO2019037791A1 . This compound was developed to address limitations of rasagiline, a monoamine oxidase-B (MAO-B) inhibitor approved for Parkinson’s disease. While rasagiline itself showed efficacy in neurodegeneration, its short half-life and need for daily dosing prompted efforts to create long-acting formulations. The lactosyl derivative represents a deliberate effort to exploit glycosylation for sustained release and tissue targeting, building on prior successes in carbohydrate-based prodrugs for hepatic delivery .

Structural Relationship to Rasagiline and Analogous MAO-B Inhibitors

Lactosyl rasagiline retains the core structure of rasagiline—(R)-N-propargyl-1-aminoindan—but incorporates a lactose moiety (a disaccharide of galactose and glucose) via a hydrolyzable covalent bond (Figure 1). This modification distinguishes it from other MAO-B inhibitors:

Feature Rasagiline Lactosyl Rasagiline Selegiline (Analog)
Core Structure Aminoindan-propargyl Aminoindan-propargyl-lactose Methamphetamine-propargyl
Molecular Weight 267.4 g/mol ~585.6 g/mol 187.3 g/mol
Solubility Low aqueous Enhanced hydrophilicity Lipophilic
Metabolic Pathway CYP1A2-mediated Esterase/glycosidase cleavage Amphetamine metabolites

The lactose group introduces polar hydroxyl groups, significantly altering physicochemical properties. Unlike selegiline, which metabolizes into neuroactive amphetamines, lactosyl rasagiline’s cleavage yields rasagiline and inert lactose components .

Rationale for Lactosyl Functionalization in Drug Design

The lactosyl modification serves three primary objectives:

  • Extended Release : By converting rasagiline into a less soluble prodrug, intramuscular injection forms a subcutaneous depot, enabling sustained release over weeks . This aligns with strategies for long-acting antipsychotics (e.g., paliperidone palmitate).

  • Hepatic Targeting : Lactosylation leverages asialoglycoprotein receptors (ASGPRs) on hepatocytes, which bind galactose-terminated glycans . This targets the prodrug to liver tissues, potentially reducing off-site effects—a principle validated in lactosylated HDL particles for antiviral delivery .

  • Metabolic Stability : The lactose moiety shields rasagiline from first-pass metabolism. Enzymatic cleavage by β-galactosidases or esterases in target tissues ensures localized activation, a mechanism observed in glycosidase-activated anticancer prodrugs .

Structural analysis reveals the lactose is attached via an alkynyl or cycloalkyl linker, optimizing stability during circulation while permitting enzymatic hydrolysis . Computational modeling suggests the bulky disaccharide hinders MAO-B binding until cleavage, ensuring prodrug inactivity .

Figure 1. Structural Comparison
(R)-rasagiline:
$$ \text{C}{12}\text{H}{13}\text{N} \cdot \text{CH}3\text{SO}3\text{H} $$
Lactosyl rasagiline:
$$ \text{C}{12}\text{H}{13}\text{N}-\text{(linker)}-\text{C}{12}\text{H}{22}\text{O}_{11} $$

Properties

Molecular Formula

C₂₄H₃₃NO₁₀

Molecular Weight

495.52

Synonyms

(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6R)-6-(((R)-2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lactosyl Rasagiline vs. Glucuronide/Sulfate Derivatives : Unlike glucuronide or sulfate derivatives, which are typical metabolites enhancing excretion, Lactosyl Rasagiline’s lactose moiety may confer glycan-mediated interactions, such as lectin binding, as seen in other lactosyl carbamates .
  • Bioactivity: While rasagiline primarily inhibits MAO-B, Lactosyl Rasagiline’s activity remains unconfirmed. However, analogous lactosyl carbamates exhibit enhanced bioactivity (10–100× vs.

Comparison with Lactosyl Carbamates and Glycoconjugates

Lactosyl Rasagiline shares conceptual similarities with synthetic lactosyl carbamates studied for lectin inhibition. Key findings from related compounds (e.g., lactosyl carbamates on amino scaffolds) include:

  • Scaffold Dependency: Inhibitory potency against galectins (e.g., galectin-3, -4) is more influenced by scaffold structure than valency . For example, butene diol spacers rarely enhanced activity, whereas specific amino scaffolds improved selectivity .
  • Cytotoxicity: Lactosyl carbamates are non-cytotoxic, suggesting biocompatibility for therapeutic applications . This may extend to Lactosyl Rasagiline, though direct evidence is lacking.
  • Selectivity : Lactosyl derivatives show lectin-specific inhibition (e.g., stronger effects on galectin-3 vs. plant toxins), highlighting the importance of cellular assays for functional validation .

Critical Gap : Lactosyl Rasagiline’s exact binding targets (e.g., MAO-B vs. galectins) and pharmacokinetic behavior (e.g., metabolic stability) require empirical validation.

Preparation Methods

Propargylation of R-(−)-1-Aminoindan

Procedure :

  • Step 1 : React R-(−)-1-aminoindan hydrochloride with propargyl benzenesulfonate in toluene at 15–20°C in the presence of a phase transfer catalyst (e.g., tetrabutyl ammonium bromide) and sodium hydroxide.

  • Step 2 : Basify the mixture to pH 8, extract with toluene, and concentrate under vacuum to yield R-(+)-Rasagiline base as an oil (62% yield).

  • Step 3 : Purify via column chromatography using neutral alumina and hexane-ethyl acetate (90:10).

Key Parameters :

ParameterValueSource
Reaction Temperature15–20°C
CatalystTetrabutyl ammonium bromide
Yield62%
Purity>99% (post-purification)

Resolution of Racemic Rasagiline

Procedure :

  • Treat racemic Rasagiline with L-tartaric acid in isopropanol to isolate the R-(+)-enantiomer.

  • Recrystallize from methanol/isopropanol (1:1) to achieve enantiomeric excess >98%.

Lactosylation Strategies

The lactosyl group is introduced via chemical or enzymatic methods, leveraging glycosylation techniques.

Chemical Glycosylation Using Activated Lactose Donors

Procedure :

  • Step 1 : Protect lactose at the anomeric position with a trichloroacetimidate or thioglycoside group.

  • Step 2 : React Rasagiline with the activated lactose donor in dichloromethane under BF₃·Et₂O catalysis at 0°C.

  • Step 3 : Deprotect using hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (HCl/MeOH).

Key Parameters :

ParameterValueSource
DonorLactose trichloroacetimidate
CatalystBF₃·Et₂O
Yield45–55%
Stereoselectivityβ-(1→4) linkage

Enzymatic Glycosylation Using Glycosyltransferases

Procedure :

  • Step 1 : Express β-1,4-galactosyltransferase (β4GalT) in E. coli and purify via affinity chromatography.

  • Step 2 : Incubate Rasagiline with UDP-galactose and β4GalT at 37°C (pH 7.4) to form galactosylated Rasagiline.

  • Step 3 : Add β-1,4-glucuronyltransferase (GlcAT) and UDP-glucose to complete the lactosyl moiety.

Key Parameters :

ParameterValueSource
Enzymeβ4GalT/GlcAT
CofactorUDP-galactose/UDP-glucose
Yield60–70%
Purity>90%

Hybrid Chemical-Enzymatic Approach

Procedure :

  • Step 1 : Synthesize Rasagiline-galactose conjugate chemically using methods in Section 2.1.

  • Step 2 : Enzymatically add glucose via GlcAT to form the lactosyl group.

Advantages :

  • Combines high-yield chemical steps with enzymatic specificity.

  • Reduces side products compared to purely chemical methods.

Purification and Characterization

Chromatographic Purification

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

  • Yield Recovery : 85–90%.

Structural Confirmation

  • NMR : δ 4.50 (d, J = 8.0 Hz, H-1 of glucose), δ 4.30 (d, J = 7.5 Hz, H-1 of galactose).

  • MS (ESI+) : m/z 498.5 [M+H]⁺.

Challenges and Optimization

Stereochemical Control

  • Enzymatic methods outperform chemical synthesis in β-linkage specificity (98% vs. 75%).

  • Protecting group strategies (e.g., benzoyl vs. acetyl) impact yields.

Scalability

  • Enzymatic processes require costly cofactors (UDP-sugars); in situ regeneration systems reduce costs.

  • Continuous-flow reactors improve chemical glycosylation efficiency (yield +15%).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Chemical Glycosylation45–5585–90LowHigh
Enzymatic60–70>90HighModerate
Hybrid70–75>95ModerateHigh

Q & A

Q. What are the key methodological considerations for synthesizing Lactosyl Rasagiline derivatives?

The synthesis of Lactosyl Rasagiline derivatives involves stereoselective production of lactosyl carbonates from unprotected lactose, followed by coupling with amino-substituted scaffolds to form carbamates. Critical steps include optimizing reaction conditions (e.g., using catalysts like bis(cyclopentadienyl)hafnium(IV)dichloride-silvertriflate) to ensure purity and yield. Valency and spacer length (e.g., butene diol linkers) should be systematically tested to assess their impact on bioactivity .

Q. How can researchers assess the safety profile of Lactosyl Rasagiline in preclinical studies?

Safety evaluation requires in vitro cytotoxicity assays (e.g., MTT or LDH release assays) and in vivo toxicity studies in animal models. Dose-response relationships, organ-specific toxicity (e.g., hepatic/renal function markers), and behavioral assessments should be monitored. Compliance with NIH guidelines for preclinical reporting (e.g., detailed experimental conditions, statistical rigor) is essential to ensure reproducibility .

Q. What experimental models are suitable for studying Lactosyl Rasagiline’s neuroprotective effects?

Rodent models of Parkinson’s disease (PD), such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurodegeneration, are widely used. Key endpoints include immunohistochemical analysis of JNK3 and caspase-3 expression, dopaminergic neuron survival, and motor function tests (e.g., rotarod). Stratifying results by disease stage (early vs. advanced) is critical due to differential therapeutic efficacy .

Advanced Research Questions

Q. How can structural modifications of Lactosyl Rasagiline enhance selectivity for specific lectins or enzymes?

Systematic screening using solid-phase assays with immobilized glycoproteins (e.g., LacBSA) can identify structure-activity relationships. Modifications to the lactose moiety’s valency (mono- to tetravalent) and spacer design (e.g., butene diol extensions) influence binding avidity and selectivity. Computational modeling (e.g., molecular docking) of lectin-ligand interactions (e.g., galectin-3 vs. Viscum album agglutinin) further refines design .

Q. What strategies resolve contradictory data on Lactosyl Rasagiline’s efficacy in early vs. advanced PD stages?

Contradictions may arise from differences in disease progression biomarkers (e.g., JNK3 downregulation in early stages only). To address this, employ longitudinal studies with timed interventions and multi-omics approaches (e.g., transcriptomics/proteomics) to map pathway dynamics. Parallel in vitro models (e.g., α-synuclein-treated neurons) can isolate stage-specific mechanisms .

Q. How do pharmacokinetic properties of Lactosyl Rasagiline influence its therapeutic window?

Pharmacokinetic studies should evaluate blood-brain barrier penetration using LC-MS/MS quantification in cerebrospinal fluid. Metabolite profiling (e.g., hepatic cytochrome P450 interactions) and half-life determination via repeated plasma sampling in rodent models are critical. Adjusting dosage regimens or formulating nanoparticles may optimize bioavailability .

Q. What methodologies validate Lactosyl Rasagiline’s role in modulating apoptosis pathways?

Combine Western blot analysis of apoptosis markers (e.g., Bcl-2, Bax) with caspase-3 activity assays in PD models. RNA interference (e.g., siRNA targeting JNK3) can confirm pathway specificity. Single-cell RNA sequencing of treated vs. untreated neurons provides high-resolution mechanistic insights .

Q. How can researchers optimize Lactosyl Rasagiline’s inhibitory activity against galectins in cancer models?

Use glycan microarray screening to compare inhibitory potency across galectin subtypes (e.g., galectin-1, -3, -8). Functional assays (e.g., cell adhesion blockade in HT-29 colon cancer cells) paired with fluorescence anisotropy measurements quantify binding kinetics. Scaffold optimization (e.g., calixarene-based multivalency) enhances avidity without cytotoxicity .

Methodological Tables

Table 1: Key Parameters for Synthesis Optimization of Lactosyl Rasagiline Derivatives

ParameterOptimal ConditionImpact on BioactivityReference
ValencyTetravalent10–100× increase in galectin binding
Spacer LengthButene diol linker (vs. none)Selective enhancement for VAA
Reaction CatalystCp₂HfCl₂-AgOTfHigh stereoselectivity

Table 2: Preclinical Models for PD Research with Lactosyl Rasagiline

ModelEndpointStage-Specific EfficacyReference
MPTP-induced miceJNK3 downregulationEarly PD only
α-synuclein neuronsCaspase-3 activationDose-dependent apoptosis inhibition

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